2-Bromo-5-fluoro-N-(1-(thiophen-2-yl)ethyl)benzamide
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Overview
Description
2-Bromo-5-fluoro-N-(1-(thiophen-2-yl)ethyl)benzamide is a compound that belongs to the class of benzamides, which are known for their diverse biological activities. This compound features a bromine and fluorine substitution on the benzene ring, along with a thiophene moiety, making it a unique and potentially valuable molecule in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluoro-N-(1-(thiophen-2-yl)ethyl)benzamide typically involves multiple steps, including the formation of the benzamide core and the introduction of the bromine, fluorine, and thiophene groups. Common synthetic methods include:
Bromination and Fluorination:
Amidation: The formation of the benzamide core is typically done through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.
Thiophene Introduction: The thiophene moiety can be introduced through cross-coupling reactions, such as Suzuki-Miyaura coupling, using thiophene boronic acids or esters
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often fine-tuned to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-fluoro-N-(1-(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiophene moiety, to form different oxidation states and derivatives.
Coupling Reactions: The thiophene group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds
Common Reagents and Conditions
Bromine and Fluorine Sources: Bromine (Br2), N-bromosuccinimide (NBS), and fluorine reagents like Selectfluor.
Catalysts: Palladium catalysts (e.g., Pd(PPh3)4) for cross-coupling reactions.
Solvents: Common solvents include tetrahydrofuran (THF), dichloromethane (DCM), and dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted benzamides, while cross-coupling reactions can produce complex thiophene-containing molecules .
Scientific Research Applications
2-Bromo-5-fluoro-N-(1-(thiophen-2-yl)ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluoro-N-(1-(thiophen-2-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The bromine and fluorine substitutions, along with the thiophene moiety, contribute to its binding affinity and selectivity towards certain biological targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluorobenzamide: Lacks the thiophene moiety, resulting in different biological activities.
5-Fluoro-N-(1-(thiophen-2-yl)ethyl)benzamide: Lacks the bromine substitution, affecting its reactivity and properties.
2-Bromo-N-(1-(thiophen-2-yl)ethyl)benzamide: Lacks the fluorine substitution, leading to variations in its chemical behavior
Uniqueness
The presence of both bromine and fluorine substitutions, along with the thiophene moiety, makes 2-Bromo-5-fluoro-N-(1-(thiophen-2-yl)ethyl)benzamide unique. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds .
Properties
Molecular Formula |
C13H11BrFNOS |
---|---|
Molecular Weight |
328.20 g/mol |
IUPAC Name |
2-bromo-5-fluoro-N-(1-thiophen-2-ylethyl)benzamide |
InChI |
InChI=1S/C13H11BrFNOS/c1-8(12-3-2-6-18-12)16-13(17)10-7-9(15)4-5-11(10)14/h2-8H,1H3,(H,16,17) |
InChI Key |
AHRZAHLNOQYFHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CS1)NC(=O)C2=C(C=CC(=C2)F)Br |
Origin of Product |
United States |
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